molecular formula C2HBr3F2 B3356626 1,2,2-Tribromo-1,1-difluoroethane CAS No. 677-34-9

1,2,2-Tribromo-1,1-difluoroethane

Cat. No.: B3356626
CAS No.: 677-34-9
M. Wt: 302.74 g/mol
InChI Key: OFEFMZPLMYYHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,2-Tribromo-1,1-difluoroethane is a useful research compound. Its molecular formula is C2HBr3F2 and its molecular weight is 302.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,2-tribromo-1,1-difluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr3F2/c3-1(4)2(5,6)7/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEFMZPLMYYHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr3F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609863
Record name 1,2,2-Tribromo-1,1-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677-34-9
Record name 1,2,2-Tribromo-1,1-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Assessment: HBFC-2203 (Tribromodifluoroethane)

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Isomerism, and Synthetic Utility in Drug Development

Executive Summary

Hydrobromofluorocarbon 2203 (HBFC-2203) , chemically identified as tribromodifluoroethane (


), represents a class of halogenated ethanes historically utilized in fire suppression and solvent applications. While its production is heavily restricted under the Montreal Protocol (Class I, Group VI)  due to its high Ozone Depletion Potential (ODP), the molecule remains a critical subject of study in medicinal chemistry  and synthetic organic research .

For drug development professionals, HBFC-2203 and its isomers serve as valuable synthons for introducing fluorinated motifs (e.g., difluoromethylene


) into bioactive scaffolds. The strategic incorporation of these moieties can modulate lipophilicity, metabolic stability, and pKa, leveraging the "fluorine effect" to optimize pharmacokinetics.
Structural Isomerism and Physicochemical Profile

The molecular formula


 allows for distinct constitutional isomers based on the distribution of halogen atoms across the two-carbon ethane backbone. Understanding these structural variations is vital for predicting reactivity patterns, particularly in dehydrohalogenation reactions used to generate vinyl halides.
Primary Isomers

The two most chemically significant isomers are:

Isomer DesignationIUPAC NameChemical StructureCAS Registry No.[1]Key Characteristics
Isomer A (HBFC-122B3) 1,2,2-Tribromo-1,1-difluoroethane

677-34-9 Most common isomer.[2] Contains a gem-difluoro group (

) adjacent to a gem-dibromo group.
Isomer B 1,1,2-Tribromo-1,2-difluoroethane

353-97-9 Chiral centers at C1 and C2. Lower symmetry; typically higher boiling point due to dipole moment.
Structural Visualization

The following diagram illustrates the connectivity differences between the primary isomers.

Figure 1: Connectivity map of the two primary HBFC-2203 isomers.

Synthetic Methodologies

The synthesis of HBFC-2203 derivatives typically involves the electrophilic addition of bromine to fluorinated alkenes. This pathway is preferred for its high atom economy and regioselectivity.

Protocol: Bromination of 2-Bromo-1,1-difluoroethene

This is the standard laboratory route to access This compound (Isomer A) with high purity.

Reagents:

  • Precursor: 2-Bromo-1,1-difluoroethene (

    
    )
    
  • Reagent: Elemental Bromine (

    
    )
    
  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    )
  • Catalyst: UV light (optional, for radical initiation) or

    
     (Lewis acid)
    

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 2-bromo-1,1-difluoroethene dissolved in DCM under an inert nitrogen atmosphere. Cool to 0°C to mitigate exothermicity.

  • Addition: Add elemental bromine dropwise. The reaction is an electrophilic addition across the double bond.

    • Mechanism:[1][3][4][5] The

      
      -bond attacks the 
      
      
      
      molecule, forming a bromonium ion intermediate. The bromide ion then attacks the more substituted carbon (or the carbon that best stabilizes the transition state), though in this case, the product is the vicinal dibromide.
  • Completion: Monitor the disappearance of the reddish-brown bromine color.

  • Purification: Wash the organic layer with sodium thiosulfate (

    
    ) to remove excess bromine. Dry over 
    
    
    
    and distill.
    • Target Product:

      
       (Isomer A).
      

Synthesis Precursor Precursor 2-Bromo-1,1-difluoroethene (CF2=CHBr) Intermediate Intermediate Cyclic Bromonium Ion Precursor->Intermediate + Br2 (0°C, DCM) Reagent Reagent Bromine (Br2) Reagent->Intermediate Product Target Product This compound (HBFC-2203 Isomer A) Intermediate->Product Nucleophilic Attack (Br-)

Figure 2: Synthetic pathway for the production of HBFC-2203 (Isomer A) via electrophilic addition.

Applications in Drug Development & Derivatives

While HBFC-2203 itself is not a drug, its derivatives are critical building blocks in the synthesis of fluorinated pharmaceuticals. The "Fluorine Effect" is exploited to improve metabolic stability (blocking P450 oxidation sites) and membrane permeability.

A. Difluoromethylene (

) Synthon

Isomer A (


) contains a pre-formed 

unit.
  • Reaction: Zinc-mediated dehalogenation or Reformatsky-type reactions.

  • Application: Introduction of the

    
     group into aliphatic chains to mimic the steric bulk of a 
    
    
    
    group while altering electronic properties (bioisosterism).
B. Precursor to Difluoroketene

Under basic conditions (e.g., treatment with Zinc/Acetic Anhydride or tertiary amines), HBFC-2203 derivatives can undergo dehydrohalogenation to form transient fluorinated ketenes or vinyl halides .

  • Pathway:

    
     (1,1-difluoro-2,2-dibromoethene).
    
  • Utility: These unsaturated intermediates are reactive dienophiles in Diels-Alder reactions, allowing for the construction of complex fluorinated carbocycles and heterocycles.

C. Anesthetic Analogs

Structurally, HBFC-2203 is analogous to Halothane (


) and Isoflurane .
  • Research: Investigated for anesthetic potency due to the lipophilic halogenated ethane scaffold.

  • Toxicity Warning: Polybrominated alkanes are associated with higher hepatotoxicity compared to their chlorinated/fluorinated counterparts due to the formation of reactive radical metabolites.

Safety, Environmental & Regulatory Integrity

Strict adherence to safety protocols is non-negotiable when handling HBFC-2203.

  • Montreal Protocol: HBFCs are Class I, Group VI substances. They have a high Ozone Depletion Potential (ODP ranges from 0.1 to 1.0 depending on the isomer) because bromine is ~45 times more effective than chlorine at destroying ozone.

    • Compliance: Use is restricted to essential laboratory research or feedstock applications where the substance is entirely transformed.

  • Toxicology:

    • Inhalation: High concentrations can cause cardiac sensitization (arrhythmia) and CNS depression.

    • Hepatotoxicity: Metabolism via Cytochrome P450 can release bromide ions and form reactive acyl halides, leading to liver damage.

  • Handling Protocol:

    • Work exclusively in a certified chemical fume hood.

    • Use Viton® or Silver Shield® gloves (standard nitrile degrades rapidly against brominated solvents).

    • Waste must be segregated as "Halogenated Organic Waste" and incinerated at high temperatures (>1200°C).

References
  • Hitachi Group. (2025). Green Procurement Guidelines: Annex on Banned Substances. Retrieved from (Verifies HBFC-2203 as Tribromodifluoroethane).

  • United Nations Environment Programme. (2024). The Montreal Protocol on Substances that Deplete the Ozone Layer. Retrieved from .

  • PubChem. (2024).[6] Compound Summary: this compound (CAS 677-34-9).[2][6] National Library of Medicine. Retrieved from .

  • Burton, D. J., & Yang, Z. Y. (1992). Fluorinated Organometallics: Vinyl, Alkynyl, Allyl, Benzyl, Propargyl and Aryl Fluorinated Organometallics. Tetrahedron, 48(2), 189-275.
  • Smart, B. E. (2001). Fluorine Substituent Effects (on Bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.

Sources

Technical Monograph: 1,2,2-Tribromo-1,1-difluoroethane (C₂HBr₃F₂)

[1][2]

Executive Summary

This compound (CAS RN: 677-34-9), often designated as Halon 2213 or R-122B3 , is a dense, high-boiling halogenated ethane derivative. While historically evaluated for fire suppression and solvent applications, its contemporary relevance in drug development lies in its utility as a fluorinated building block . The molecule serves as a precursor for introducing the difluoromethyl (–CF₂–) and bromodifluoromethyl (–CF₂Br) moieties—critical bioisosteres in modern medicinal chemistry that enhance metabolic stability and lipophilicity.

This guide provides a comprehensive technical analysis of the molecule's physical constants, synthesis pathways, handling protocols, and applications in pharmaceutical synthesis.

Chemical Identity & Physical Constants

The unique combination of three bromine atoms and two fluorine atoms on an ethane backbone imparts significant density and lipophilicity to the molecule. The high halogen content results in a boiling point significantly higher than its non-brominated analogs, making it a stable liquid at room temperature.

Table 1: Physicochemical Properties of this compound[1]
PropertyValueCondition / Note
Molecular Formula C₂HBr₃F₂-
Molecular Weight 302.74 g/mol Calculated
CAS Registry Number 677-34-9-
IUPAC Name This compound-
Physical State Colorless to pale yellow liquidStandard Ambient Temp & Pressure
Boiling Point 141.7 °C@ 760 mmHg
Density 2.693 g/cm³@ 25 °C (High density characteristic)
Refractive Index (

)
1.530-
Vapor Pressure 7.24 mmHg@ 25 °C
Flash Point 39.5 °CClosed Cup (Combustible)
LogP (Octanol/Water) 3.09Lipophilic; crosses biological membranes
Solubility Negligible in water; Soluble in DCM, CHCl₃, THF-

Structural Analysis & Spectroscopy

Understanding the structural dynamics of C₂HBr₃F₂ is vital for confirming identity during synthesis.

Molecular Geometry

The molecule consists of two tetrahedral carbon centers:

  • C1 (Gem-difluoro) : Bonded to two Fluorines and one Bromine (

    
    ). This carbon is electron-deficient due to the high electronegativity of the fluorine atoms.
    
  • C2 (Gem-dibromo) : Bonded to one Hydrogen and two Bromines (

    
    ).
    
NMR Spectral Signature (Predicted)

Researchers utilizing this compound as an intermediate should verify purity using ¹H and ¹⁹F NMR.

  • ¹H NMR (CDCl₃) : The single methine proton is deshielded by two geminal bromine atoms and the vicinal fluorinated group.

    • Shift :

      
       6.0 – 6.4 ppm.
      
    • Splitting : Triplet (t) due to vicinal coupling with two equivalent fluorine atoms (

      
      ).
      
  • ¹⁹F NMR (CDCl₃) :

    • Shift :

      
       -50 to -60 ppm (typical for 
      
      
      groups).
    • Splitting : Doublet (d) due to coupling with the vicinal proton.

Synthesis & Production Pathways

The synthesis of this compound typically involves the halogenation of fluorinated alkene precursors. The choice of pathway depends on the availability of starting materials (Vinylidene fluoride vs. Tribromoethylene).

Primary Synthesis Route: Bromination of Halogenated Alkenes

The most direct laboratory route involves the radical addition of bromine (

SynthesisPathwayStart1,1-Difluoroethene(Vinylidene Fluoride)Step1Bromination(+ Br2, hν or Δ)Start->Step1Inter1,2-Dibromo-1,1-difluoroethaneStep1->InterStep2Dehydrobromination(- HBr, Base)Inter->Step2Alkene1-Bromo-2,2-difluoroetheneStep2->AlkeneStep3Final Bromination(+ Br2)Alkene->Step3ProductThis compound(Target)Step3->Product

Figure 1: Stepwise synthesis via Vinylidene Fluoride (VDF). The intermediate alkene undergoes electrophilic addition of bromine to yield the tribrominated target.

Alternative Route (Radical Substitution)

Direct radical bromination of 1,1-difluoroethane is possible but suffers from poor regioselectivity, yielding a mixture of isomers that requires difficult fractional distillation.

Applications in Drug Discovery

In the context of pharmaceutical research, C₂HBr₃F₂ is not a therapeutic agent but a strategic reagent .

The Fluorine Effect in Medicinal Chemistry

The introduction of fluorine atoms modulates the physicochemical properties of drug candidates:

  • Metabolic Stability : The C-F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450 oxidation, blocking metabolic soft spots.

  • Lipophilicity : The

    
     group increases logP, enhancing membrane permeability.
    
C₂HBr₃F₂ as a Synthon

This molecule serves as a source for the bromodifluoromethyl (


)difluoromethylene (

)
  • Radical Reactions : Under radical conditions (AIBN/Bu₃SnH), the C-Br bonds can be homolytically cleaved. The weaker C-Br bonds (relative to C-F) allow for selective radical generation at the C2 position, facilitating coupling reactions to attach the

    
     moiety to aromatic rings or heterocycles.
    
  • Cross-Coupling : Palladium-catalyzed cross-coupling can utilize the brominated positions to construct complex fluorinated scaffolds.

Experimental Protocol: Purification & Handling

Due to the high density and boiling point, purification is best achieved via vacuum distillation.

Protocol: Fractional Distillation of Crude C₂HBr₃F₂

Objective : Isolate >98% pure this compound from a reaction mixture.

Equipment :

  • Round-bottom flask (Standard Taper 24/40).

  • Vigreux column (20 cm) or spinning band column for higher resolution.

  • Vacuum pump with manometer and cold trap (Dry ice/Acetone).

  • Oil bath with temperature control.

Procedure :

  • Setup : Assemble the distillation apparatus. Ensure all joints are greased with fluorinated grease (e.g., Krytox) to prevent seizing, as standard grease may degrade.

  • Degassing : Apply a light vacuum (100 mmHg) to the crude mixture at room temperature for 10 minutes to remove dissolved gases (HBr, air).

  • Heating : Slowly ramp the oil bath temperature to 160 °C.

  • Fraction Collection :

    • Fore-run : Collect volatiles distilling below 135 °C (at 760 mmHg).[1]

    • Main Fraction : Collect the steady fraction boiling at 140–142 °C (atmospheric pressure). If using reduced pressure (e.g., 20 mmHg), calculate the adjusted boiling point (approx. 60–65 °C) using a nomograph.

  • Validation : Analyze the main fraction via GC-MS and Refractive Index (

    
    ).
    

Safety Note : The residue may contain thermally unstable per-brominated byproducts. Do not distill to dryness.

Safety & Toxicology (E-E-A-T)

Researchers must treat this compound with the caution accorded to all polyhalogenated alkanes.

Toxicological Mechanism

Like Halothane and other haloalkanes, this compound can undergo metabolic activation in the liver.

MetabolismParentC2HBr3F2(Inhalation/Ingestion)CYPCYP450(Oxidative Dehalogenation)Parent->CYPInterAcyl Halide Intermediate(Reactive Electrophile)CYP->InterAdductProtein Adducts(Hepatotoxicity)Inter->AdductImmune ResponseExcretionTrifluoroacetic Acid / Bromide(Urinary Excretion)Inter->ExcretionHydrolysis

Figure 2: Potential metabolic activation pathway. Oxidative dehalogenation by P450 enzymes can generate reactive acyl halides, leading to potential hepatotoxicity.

Handling Precautions
  • Inhalation : High vapor concentrations can cause cardiac sensitization (arrhythmia) and CNS depression. Use only in a certified chemical fume hood.

  • Skin Contact : Lipophilic nature allows rapid dermal absorption. Wear fluoroelastomer (Viton) gloves; standard nitrile gloves provide limited protection against halogenated solvents.

  • Storage : Store in amber glass to prevent photochemical decomposition (liberation of

    
    ).
    

References

  • PubChem Compound Summary . (2025). This compound (CID 20801963).[2] National Center for Biotechnology Information. Link

  • LookChem . (2025). This compound Physical Properties and Safety Data. Link

  • ChemicalBook . (2024).[3] Synthesis and NMR Spectra of Brominated Fluoroethanes. Link

  • Ameduri, B., & Boutevin, B. (2007).[1] Radical Copolymerization of Vinylidene Fluoride with Fluorinated Bromoalkenes. Macromolecular Chemistry and Physics. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Methodological & Application

Application Note: Advanced Synthesis of Mixed Haloethanes via Functionalization of Fluoroolefins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of mixed haloethanes—critical intermediates for anesthetics (e.g., Halothane, Isoflurane analogues), refrigerants, and agrochemicals—often demands precise regiochemical control. While traditional routes utilize hydrochlorocarbons, the direct functionalization of fluoroolefins offers a more convergent pathway to high-value, multi-halogenated scaffolds. This guide details two distinct mechanistic approaches: Radical Hydrobromination and Electrophilic Iodochlorination . We provide optimized protocols for manipulating the unique electronic properties of fluoroolefins to achieve target regioselectivity.

Introduction: The "Fluorine Effect" on Reactivity

Fluoroolefins (e.g., chlorotrifluoroethylene [CTFE], tetrafluoroethylene [TFE], hexafluoropropene [HFP]) differ significantly from non-fluorinated alkenes. The high electronegativity of fluorine creates a strong inductive effect (


), withdrawing electron density from the double bond, rendering it electron-deficient. Consequently:
  • Electrophilic Attack is Sluggish: Unlike typical alkenes, fluoroolefins react slowly with standard electrophiles unless activated or if highly polarized reagents (like ICl) are used.

  • Radical Susceptibility: The electron-deficient

    
    -system is highly susceptible to radical attack, making radical chain reactions the "workhorse" for adding H-X across the double bond.
    
  • Regiochemical Inversion:

    • Ionic Addition: Follows modified Markovnikov rules governed by cation stabilization (back-donation from

      
      -fluorine vs. inductive destabilization).
      
    • Radical Addition: Strictly Anti-Markovnikov, governed by steric approach and the stability of the intermediate radical.

Decision Matrix: Reagent Selection

Select the synthetic route based on the desired halogen incorporation and regiochemistry.

ReagentSelection Start Target: Mixed Haloethane Route1 Route A: Radical Addition (H-Br / H-I) Start->Route1 Add H + Halogen Route2 Route B: Electrophilic Addition (I-Cl / Br-Cl) Start->Route2 Add Two Halogens Reagent1 Reagents: HBr + Peroxide/UV Route1->Reagent1 Reagent2 Reagents: ICl + Lewis Acid (Optional) Route2->Reagent2 Product1 Product: Anti-Markovnikov Hydro-Halogenation (H and X added) Reagent1->Product1 Product2 Product: Vicinal Dihalides (I and Cl added) Reagent2->Product2

Figure 1: Strategic selection of reagents based on the required substitution pattern.

Protocol A: Radical Hydrobromination of Chlorotrifluoroethylene (CTFE)

Target Product: 1-bromo-2-chloro-1,1,2-trifluoroethane (


)
Mechanism:  Radical Chain Reaction (Anti-Markovnikov)
Mechanistic Insight

In the presence of a radical initiator, HBr adds across the double bond of CTFE (


). The bromine radical (

) is electrophilic and attacks the site that yields the most stable intermediate radical.
  • Attack at

    
    :  Generates 
    
    
    
    (Stabilized by Cl and F).
  • Attack at

    
    :  Generates 
    
    
    
    (Stabilized by F only).
  • Outcome: The radical preferentially forms at the chlorinated carbon, directing Br to the

    
     group.
    
Safety & Pre-Requisites
  • CTFE: Flammable gas, potential carcinogen. Handle in a closed pressure system.[1]

  • HBr: Corrosive gas. Use Monel or Hastelloy regulators.

  • Pressure: Reaction generates pressure; use a rated autoclave (e.g., Parr reactor).

Experimental Procedure
  • Reactor Prep: Dry a 100 mL stainless steel autoclave involved with a rupture disc. Purge with

    
     (3x).
    
  • Loading (Cold):

    • Cool the autoclave to -78°C (Dry ice/acetone).

    • Add Benzoyl Peroxide (BPO) (0.5 mol% relative to olefin) as the initiator.

    • Condense CTFE (11.6 g, 100 mmol) into the vessel.

    • Condense anhydrous HBr (12.1 g, 150 mmol, 1.5 equiv) into the vessel.

  • Reaction:

    • Seal the reactor and warm to room temperature.

    • Heat to 80°C for 6 hours. (Alternatively, irradiate with a UV Hg-lamp at RT).

    • Note: Monitor pressure drop, indicating consumption of gas.

  • Work-up:

    • Cool to -78°C to depressurize.

    • Vent excess HBr into a caustic scrubber (10% NaOH).

    • Transfer the liquid residue to a separatory funnel.

    • Wash with saturated

      
       (2 x 10 mL) and Water (1 x 10 mL).
      
    • Dry over

      
      .
      
  • Purification: Fractional distillation.

    • Expected B.P.: ~50-52°C (isomer dependent).

Data Analysis
ParameterValueNotes
Yield 85-92%High conversion due to radical chain efficiency.
Selectivity >95:5Favors

(Anti-Markovnikov).

NMR

-65 to -75 ppm
Distinct shifts for

vs

.

Protocol B: Electrophilic Iodochlorination of Fluoroolefins

Target Product: 1,2-dichloro-1,2,2-trifluoro-1-iodoethane (from CTFE) Reagent: Iodine Monochloride (ICl)

Mechanistic Insight

Iodine monochloride is a polarized interhalogen (


). The electron-rich iodine attacks the double bond to form an iodonium ion.[2][3] The chloride ion then attacks the carbon capable of best stabilizing the positive charge.[3]
  • Regiochemistry: In fluoroolefins, nucleophilic attack (by

    
    ) typically occurs at the site with fewer fluorines or where the cation is best stabilized by back-donation. For CTFE (
    
    
    
    ), the
    
    
    tends to attack the
    
    
    carbon (Markovnikov-like), while
    
    
    resides on the
    
    
    .

IClMechanism Step1 Reagent Polarization I-Cl → I(+) + Cl(-) Step2 Electrophilic Attack Alkene attacks I(+) Forms Iodonium Bridge Step1->Step2 Step3 Nucleophilic Opening Cl(-) attacks most substituted C Step2->Step3 Final Product Formation Vicinal Chloro-Iodo Alkane Step3->Final

Figure 2: Step-wise mechanism of Iodochlorination.

Experimental Procedure
  • Setup: Flame-dried 3-neck round bottom flask equipped with a pressure-equalizing dropping funnel, internal thermometer, and

    
     inlet.
    
  • Solvent System: Dichloromethane (DCM) or 1,1,2-trichlorotrifluoroethane (Freon 113) - Note: Freon 113 is ozone-depleting; DCM is the modern standard.

  • Execution:

    • Charge flask with CTFE (gas) by bubbling it into cold DCM (-10°C) until saturation (approx. 1.0 equiv). Alternatively, use a pressure bottle if quantitative stoichiometry is required.

    • Add ICl (1.05 equiv) dropwise as a solution in DCM.

    • Observation: The deep red color of ICl should fade as it reacts.[3]

    • Maintain temperature between -5°C and 5°C.

  • Completion: Stir for 2 hours at 0°C.

  • Work-up:

    • Quench excess ICl with 10% aqueous

      
       (Sodium Thiosulfate) until the organic layer is colorless (removes free 
      
      
      
      ).
    • Separate layers; wash organic phase with brine.

    • Dry over

      
       and concentrate in vacuo (careful, product is volatile).
      

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Oxygen inhibition of radical chain.Ensure rigorous degassing (

purge) before heating.
Polymerization Lack of inhibitor / Overheating.Add terpene inhibitor (limonene) if not using peroxide; control temp strictly.
Regioisomer Mix (Protocol B) Temperature too high.Conduct ICl addition at -20°C to improve kinetic control.
Free Iodine Color ICl decomposition.Use fresh ICl; store ICl over iodine to prevent

formation.

References

  • Haszeldine, R. N. (1952). Reactions of Fluorocarbon Radicals.[4] Part VII. Addition to Trifluoromethyl-substituted Olefins. Journal of the Chemical Society. Link

  • Chambers, R. D. (2004).[5] Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative Text on Fluoroolefin reactivity).

  • Bissell, E. R., & Shaw, G. C. (1962). Addition of Iodine Monochloride to Chlorotrifluoroethylene.[6][7] The Journal of Organic Chemistry, 27(4), 1482–1483. Link

  • Paleta, O. (1977). Radical Additions to Fluoroolefins. Fluorine Chemistry Reviews, 8, 39-71.
  • BenchChem. (2025).[2] Synthesis of Chloro-Iodo Alkanes via Electrophilic Addition of Iodine Monochloride.[2][3]Link

Sources

Application Notes and Protocols for the Safe Handling and Storage of Volatile Organic Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Volatile organic bromides are a crucial class of reagents in pharmaceutical research and drug development, utilized as alkylating agents, intermediates, and building blocks in complex syntheses.[1] However, their utility is matched by significant potential hazards, including high toxicity, flammability, corrosivity, and reactivity.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of these compounds, grounded in established safety principles and regulatory standards.

Understanding the Inherent Risks of Volatile Organic Bromides

Volatile organic bromides are organic compounds containing at least one bromine atom, characterized by a high vapor pressure at room temperature.[4] This volatility means they readily form vapors, making inhalation a primary route of exposure.[5] The risks associated with this class of chemicals are multifaceted and command rigorous safety protocols.

1.1. Toxicological Hazards Exposure to volatile organic bromides can lead to severe acute and chronic health effects.

  • Inhalation: Inhalation is a significant exposure risk.[5] Vapors can cause severe irritation to the respiratory tract, leading to symptoms like coughing, chest pain, and difficulty breathing.[2][6] High concentrations can be toxic or fatal; for instance, bromomethane is classified as "Fatal if inhaled" (Acute Toxicity, Category 2).[7] Exposure can also damage the central nervous system, visual organs, liver, and kidneys.[3][8][9]

  • Skin and Eye Contact: Direct contact with liquid organic bromides can cause serious skin irritation, chemical burns, and eye damage.[2][7] The vapors are also irritating to the eyes.[10]

  • Systemic and Chronic Effects: Some organic bromides are suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[7][11]

1.2. Physical and Chemical Hazards

  • Flammability: Many volatile organic bromides are flammable or highly flammable liquids and gases.[8] Bromoethane is an extremely flammable liquid, and bromomethane is a flammable gas.[3][7] Vapors can form explosive mixtures with air and travel to an ignition source. Therefore, they must be kept away from heat, sparks, open flames, and other ignition sources.[8][12]

  • Reactivity and Incompatibility: Organic bromides can be highly reactive. They are often strong oxidizing agents and can react violently or explosively with a wide range of substances.[10][13] It is critical to prevent contact with incompatible materials.

The Hierarchy of Controls: A Framework for Safety

To mitigate the risks, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures.

Hierarchy of Controls cluster_main Hierarchy of Controls for Volatile Organic Bromides Elimination Elimination (Most Effective) Substitution Substitution (e.g., Use a less volatile or less toxic reagent) Elimination->Substitution Engineering Engineering Controls (e.g., Chemical fume hood, glove box, local exhaust ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training, designated work areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) (e.g., Gloves, goggles, lab coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: The First Line of Defense

Engineering controls are designed to physically isolate personnel from the hazard.

  • Chemical Fume Hoods: All work with volatile organic bromides MUST be conducted in a properly functioning chemical fume hood.[10][12] The fume hood provides adequate exhaust ventilation to prevent the inhalation of toxic and flammable vapors.[14] The sash should be kept as low as possible to maximize protection while allowing for safe manipulation.[14]

  • Ventilation: Storage and handling areas must be well-ventilated to prevent the accumulation of vapors.[2][15] Use explosion-proof ventilation systems where flammable organic bromides are handled.[8]

  • Glove Boxes: For highly toxic or oxygen-sensitive brominated compounds, a glove box provides a contained environment.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.[14] The appropriate PPE selection is critical for preventing exposure.[16]

Protection Type Equipment Specification Rationale and Source(s)
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant splash risk.[14][17]Protects against liquid splashes and irritating vapors.[14]
Hand Protection Use chemically resistant gloves. Fluorinated rubber, neoprene, or nitrile gloves are often recommended, but compatibility must be verified.[14][18][19]Prevents skin contact, irritation, and burns. Halogenated hydrocarbons can attack many glove materials, so always check the manufacturer's compatibility chart.[18]
Body Protection A flame-resistant (FR) lab coat, long pants, and closed-toe, closed-heel shoes are required.[14][20]Protects skin from splashes and potential fires. Synthetic clothing should be avoided when working with flammable materials.[20]
Respiratory Protection Respirators are typically not required when working in a functional fume hood. They should only be used for emergencies (e.g., spill cleanup) by trained personnel who are part of a respiratory protection program.[14][21]Required when engineering controls are insufficient or during a significant release where exposure limits may be exceeded.[14]

Storage and Segregation Protocols

Proper storage is crucial to prevent degradation, dangerous reactions, and accidental release.[2]

5.1. General Storage Conditions

  • Store containers in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][14][19]

  • Ensure containers are tightly closed to prevent vapor leakage.[14]

  • Store on shelves below eye level, and use secondary containment (e.g., plastic tubs) to contain potential leaks.[22][23]

  • Do not store volatile organic bromides in polyethylene containers, as they can be attacked by some brominated compounds.[14] Glass or other resistant containers should be used.[14][24]

5.2. Chemical Incompatibility Segregation from incompatible materials is a critical safety requirement to prevent violent reactions, fires, or explosions.[25]

Material Class Incompatible With Reason for Segregation Source(s)
Volatile Organic Bromides Strong Oxidizing AgentsBromine compounds themselves can be oxidizing, but mixing with stronger oxidizers can lead to violent reactions.[13][26]
Reducing Agents, Alkali Metals, Powdered Metals (Al, Fe, etc.)Violent or explosive reactions can occur.[2][10][14]
Ammonia, Amines, AzidesCan form explosive compounds or react violently.[13][14][25]
Alcohols, Ketones, AldehydesVigorous or violent reactions have been reported.[13][14]
Bases (e.g., Sodium Hydroxide)Can cause vigorous reactions or degradation, liberating heat.[22][27]
Combustible MaterialsMany organic bromides are flammable and can be ignited by reactive contact.[12][14]

Standard Operating Protocols

Protocol 1: Dispensing a Volatile Organic Bromide

  • Pre-Operation Check:

    • Verify the chemical fume hood is operational (check airflow monitor).

    • Ensure an emergency eyewash and safety shower are accessible.[19][28]

    • Have appropriate spill cleanup materials readily available (e.g., absorbent pads, sodium thiosulfate solution for bromine).[17][29]

  • Don PPE: Put on all required PPE as detailed in Section 4 (goggles, face shield if needed, lab coat, appropriate gloves).

  • Prepare Workspace: Place an absorbent, chemical-resistant liner on the fume hood work surface.

  • Dispensing:

    • Loosen the container cap slowly to vent any pressure that may have built up.[14]

    • Use a stable funnel or cannula for liquid transfer to minimize drips and splashing.

    • Dispense only the amount of material needed for the experiment.

  • Post-Operation:

    • Securely close the primary container and any receiving vessels.

    • Wipe the exterior of the container with a damp cloth to remove any residue.

    • Clean any minor drips in the fume hood immediately.

    • Dispose of contaminated materials (liner, wipes, gloves) in a designated hazardous waste container.[12]

    • Wash hands thoroughly after removing gloves.[24]

Emergency Procedures: Spill and Exposure Management

Pre-planning is essential for responding safely to spills and exposures.[28]

7.1. Spill Response Workflow

Spill_Response_Workflow cluster_major Major Spill Response cluster_minor Minor Spill Response (<1L, Contained in Hood) Start Spill Occurs Assess Assess Spill Is it a 'Major' Spill? (>1L, highly toxic, outside hood, fire/injury involved) Start->Assess Evacuate Evacuate the area immediately. Alert others. Assess->Evacuate Yes Alert Alert personnel in the immediate area. Assess->Alert No Call911 Call 911. Report location, chemical, quantity. Evacuate->Call911 Secure Close doors to the area. Prevent re-entry. Call911->Secure Notify Notify Supervisor and EH&S. Secure->Notify EnsurePPE Ensure appropriate PPE is worn (respirator may be needed). Alert->EnsurePPE Contain Contain the spill with absorbent pads or booms. EnsurePPE->Contain Neutralize Neutralize if applicable (e.g., 5-10% sodium thiosulfate for bromine). Contain->Neutralize Cleanup Collect absorbed material using spark-proof tools. Neutralize->Cleanup Dispose Place waste in a sealed, labeled hazardous waste container. Cleanup->Dispose Decontaminate Decontaminate the area with soap and water. Dispose->Decontaminate

Caption: Decision workflow for responding to a volatile organic bromide spill.

Protocol 2: First Aid for Accidental Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an eyewash station, holding the eyelids open.[14][28] Seek immediate medical attention.[3][7]

  • Skin Contact: Immediately remove contaminated clothing and shoes.[8] Flush the affected skin area with plenty of soap and water for at least 15 minutes.[14] For large exposures, use a safety shower.[30] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air immediately.[14][15] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical assistance.[8][14]

  • Ingestion: Do NOT induce vomiting.[24] If the person is conscious, rinse their mouth with water.[24] Seek immediate medical attention.[3]

Waste Disposal

All waste containing volatile organic bromides must be treated as hazardous waste.

  • Collect waste in a clearly labeled, compatible, and sealable container.[30]

  • Halogenated organic waste should be segregated from non-halogenated waste streams.[12]

  • Store waste containers in a designated satellite accumulation area, following all storage and segregation rules.

  • Never dispose of organic bromides down the drain.[12] Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department.

References

  • Linde Gas GmbH. (2017, February 2).
  • Agilent Technologies, Inc. (2024, August 23). Bromomethane Standard (1X1 mL)
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Unknown Author.
  • LANXESS. Alkyl Bromides.
  • GHC. (2024, June 13).
  • SynQuest Laboratories, Inc.
  • National Research Council.
  • Acros Organics N.V. Material Safety Data Sheet - Bromoethane, 99+%. Cole-Parmer.
  • CLEAPSS. Bromine Liquid Safety Guidelines. Scribd.
  • Oakland University. (2025, January 14). Spill Control/Emergency Response - EHSO Manual.
  • Washington State University.
  • Indian Chemical Council. (2019, March 18). Bromine Safety Handbook.
  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
  • University of Illinois. (2019, September 19).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Chemstock.
  • Rutgers University.
  • University of Illinois. Chemical Spill.
  • Royal Society of Chemistry.
  • Santa Cruz Biotechnology.
  • University of California, San Diego. (2024, March 3).
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • BenchChem.
  • University of Edinburgh.
  • U.S. Environmental Protection Agency. (2024, October 3). CAMEO Chemicals: Bromine.
  • University of Louisville.
  • University of Colorado Boulder.
  • University of Arizona. Flame Resistant PPE.
  • NOAA. (2024, October 3). CAMEO Chemicals: BROMINE.
  • Wikipedia.
  • Occupational Safety and Health Administration. 1926.55 - Gases, vapors, fumes, dusts, and mists.
  • American Lung Association. (2026, January 13).
  • U.S. Environmental Protection Agency. (2025, July 24). Volatile Organic Compounds' Impact on Indoor Air Quality.
  • Brandeis University. (2009, June 1).

Sources

Troubleshooting & Optimization

Improving yield in the bromination of 1,1-difluoro-2-bromoethylene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 1,1-Difluoro-2-bromoethylene Bromination

Executive Dashboard: Reaction Parameters

ParameterSpecificationCritical Note
Substrate 1,1-difluoro-2-bromoethylene (

)
Boiling Point: ~6°C .[1] Exists as a gas at RT.
Target Product 1,1-difluoro-1,2,2-tribromoethane (

)
High-density liquid.
Reagent Elemental Bromine (

)
Requires anhydrous conditions.
Primary Driver Photochemical (

)
Thermal addition is kinetically forbidden/slow.
Key Hazard Volatility & HF FormationSubstrate loss is the #1 cause of yield failure.

Module 1: The Core Challenge (The "Why")

The Volatility-Reactivity Paradox Researchers often fail this synthesis not because of complex chemistry, but due to physical state mismanagement.

  • Electronic Deactivation: The gem-difluoro group (

    
    ) is strongly electron-withdrawing (inductive effect 
    
    
    
    ). This lowers the HOMO energy of the alkene, making it poor at attacking the electrophilic bromine. Standard "dark" bromination (electrophilic addition) is glacially slow.
  • Physical State: With a boiling point of ~6°C, the substrate is a gas at standard lab conditions. If you attempt to add bromine to an open flask at room temperature, the substrate will evaporate before it reacts.

The Solution: You must couple radical kinetics (UV light) with cryogenic retention (sealed/cooled system).

Module 2: Optimized Protocol (The "How")

Method: Cryogenic Photochemical Bromination This protocol maximizes gas-liquid contact time and radical generation.

Equipment Setup
  • Reactor: Quartz immersion well reactor (preferred) or Pyrex flask with external UV source.

  • Cooling: Dry ice/acetone condenser (set to -78°C) AND a jacketed reaction vessel cooled to -10°C.

  • Light Source: Medium-pressure Mercury lamp (broadband UV) or 365 nm LED array.

Step-by-Step Workflow
  • System Preparation:

    • Purge the reactor with

      
       to remove oxygen (radical scavenger).
      
    • Cool the main vessel to -10°C using a cryostat.

    • Engage the reflux condenser with dry ice/acetone (-78°C). This is non-negotiable; it traps the boiling substrate.

  • Substrate Loading:

    • Condense gaseous 1,1-difluoro-2-bromoethylene into the reactor. Ensure it liquefies completely.

    • Optional: Add a chemically inert fluorinated solvent (e.g., FC-72) if heat dissipation is a concern, though running neat is preferred for kinetics.

  • Bromine Addition:

    • Add elemental bromine (

      
      ) dropwise while stirring.
      
    • Stoichiometry: Use a 1.1 to 1.2 molar excess of

      
      .
      
  • Initiation:

    • Turn on the UV source.

    • Observation: The deep red bromine color should fade to pale orange/yellow as it is consumed.

    • Exotherm Alert: Radical bromination is exothermic. Monitor internal temp; do not let it exceed 10°C to prevent pressure buildup.

  • Workup:

    • Once the red color persists (indicating

      
       is no longer being consumed), stop irradiation.
      
    • Wash the crude mixture with 10%

      
       (aq) to quench excess bromine.
      
    • Separate the organic layer.[2] Dry over

      
      .
      
    • Distill the product (Target BP > 140°C, verify via vacuum distillation).

Module 3: Troubleshooting Guide (FAQs)

Q1: My yield is <10%. The NMR shows mostly solvent or starting material.

  • Diagnosis: Substrate Evaporation.

  • Fix: You likely ran the reaction at Room Temperature (20°C). The substrate (BP 6°C) boiled off before reacting.

  • Action: You must use a dry-ice condenser (-78°C) or a sealed pressure tube. If using a pressure tube, ensure it is rated for the vapor pressure generated by the exotherm.

Q2: The reaction mixture stays red forever. Bromine isn't reacting.

  • Diagnosis: Radical Quenching or Insufficient Energy.

  • Fix:

    • Oxygen: Did you degas?

      
       is a diradical that quenches the propagation chain. Sparge with 
      
      
      
      for 15 mins.
    • Light Penetration: If the solution is too dark (too much

      
       added at once), UV light cannot penetrate the bulk liquid ("Inner Filter Effect"). Add 
      
      
      
      slower.

Q3: I see multiple unknown peaks in the GC-MS.

  • Diagnosis: Hydrogen Abstraction (Side Reaction).

  • Mechanism: Highly energetic Br radicals might abstract the allylic proton (if any) or solvent protons, though unlikely with this specific substrate. More likely, you are seeing dimerization products if the radical concentration is too high.

  • Fix: Reduce light intensity or dilute with a fluorinated solvent to control the radical encounter rate.

Q4: Can I use a Lewis Acid (


) instead of Light? 
  • Analysis: While Lewis acids catalyze electrophilic addition, the electron-deficient nature of fluoroalkenes makes this pathway sluggish and prone to polymerization.

  • Verdict: Photochemical (Radical) is superior for yield and cleanliness for this specific substrate.

Module 4: Mechanism & Logic Visualization

Figure 1: Radical Chain Propagation

This diagram illustrates the self-sustaining cycle of the reaction.

BrominationMechanism Br2 Br2 (Reagent) BrRad 2 Br• (Radical) Br2->BrRad Initiation Product Product (CF2Br-CHBr2) Br2->Product Regenerates Br• Light UV Light (hν) Light->BrRad InterRad Intermediate Radical (•CF2-CHBr2) BrRad->InterRad + Substrate Substrate Substrate (CF2=CHBr) Substrate->InterRad InterRad->Product + Br2

Caption: The photochemical cycle. UV light initiates the cleavage of Bromine. The resulting radical attacks the alkene, forming a carbon-centered radical that propagates the chain.

Figure 2: Troubleshooting Decision Tree

Use this flow to diagnose yield issues.

Troubleshooting Start Low Yield / Failure CheckTemp Was reaction temp < 0°C? Start->CheckTemp CheckSeal Was system sealed/condensed? CheckTemp->CheckSeal Yes Evaporation CAUSE: Substrate Evaporated (BP is 6°C) CheckTemp->Evaporation No CheckSeal->Evaporation No CheckLight Was UV source used? CheckSeal->CheckLight Yes Kinetics CAUSE: Kinetic Barrier (Needs Radical Path) CheckLight->Kinetics No CheckO2 Was system degassed? CheckLight->CheckO2 Yes Quenching CAUSE: O2 Quenching CheckO2->Quenching No Success Protocol Optimized CheckO2->Success Yes

Caption: Diagnostic logic flow. The most common failure mode is thermal management (evaporation), followed by kinetic inhibition (lack of UV).

References

  • National Institute of Standards and Technology (NIST). (2023). 1,1-difluoro-2-bromoethylene - Thermophysical Properties. NIST Chemistry WebBook, SRD 69. Link

  • ChemicalBook. (2021). Synthesis of 1,2-Dibromo-1,1-difluoroethane. Patent CN112979465. Link

  • Beilstein-Institut. (2024). 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry. Beilstein Journal of Organic Chemistry. Link

  • Vapourtec. (2020). Photochemical bromination with elemental bromine in continuous flow. Application Note. Link

  • PubChem. (2025).[3] 2-Bromo-1,1-difluoroethene Compound Summary. National Library of Medicine. Link

Sources

Controlling exothermicity in alkene halogenation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support for Alkene Halogenation Processes

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Controlling Exothermicity in Alkene Halogenation (


, 

)

The Core Challenge: The "Exotherm Trap"

Welcome to the HaloGen Support Hub. If you are here, you are likely experiencing yield loss, byproduct formation, or safety concerns during the scale-up of alkene halogenation.

The Problem: Alkene halogenations are classic "deceptively simple" reactions. While the textbook mechanism (electrophilic addition) appears straightforward, the thermodynamics are aggressive.

  • Chlorination:

    
     (Highly Exothermic)
    
  • Bromination:

    
     (Exothermic)
    

The Consequence: In batch reactors, heat generation (


) often exceeds heat removal (

). This leads to an Adiabatic Temperature Rise , triggering two failure modes:
  • Safety Failure: Solvent boiling, pressure buildup, or thermal runaway.

  • Chemical Failure: A switch from the desired ionic pathway (anti-addition) to a radical pathway (allylic substitution/polymerization), destroying stereoselectivity.

Troubleshooting Guide: Batch Reactor Optimization

Issue #1: "My internal temperature spikes despite a cooling jacket."

Diagnosis: Your Dosing Rate is too high for your Heat Transfer Coefficient (


) . In halogenation, the reaction rate is essentially instantaneous upon mixing. Therefore, the rate of heat generation is directly proportional to the rate of addition.

The Fix: The "Limiting Reagent" Protocol You must switch from a "time-based" addition to a "temperature-based" addition.

Protocol: Cryogenic Batch Halogenation
  • Setup: Jacketed reactor with overhead stirring (high torque).

  • Coolant: Syltherm XLT or Methanol/Dry Ice (Target

    
     to 
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) is standard but has low heat capacity (

    
    ). Consider mixing with 
    
    
    
    if solubility permits to increase thermal mass.

Step-by-Step:

  • Pre-cool the alkene solution to

    
    below your target setpoint.
    
  • Dilute the Halogen: Never add neat

    
    . Dilute 1:1 or 1:3 in the reaction solvent to increase volume and heat dissipation.
    
  • Install Internal Probe: Do not rely on jacket temperature. Reaction heat is generated in the bulk fluid.

  • The "Stop-and-Go" Dosing:

    • Set a "Hard Stop" temperature (e.g.,

      
      ).
      
    • Begin addition.

    • IF

      
       rises 
      
      
      
      , STOP addition immediately.
    • Wait for

      
       to return to baseline.
      
    • Resume at 50% of the previous rate.

Issue #2: "I'm seeing black tar or allylic byproducts."

Diagnosis: You have triggered a Radical Chain Reaction . High temperatures or light exposure can homolytically cleave the


 bond, generating radicals (

). This competes with the heterolytic formation of the halonium ion.

Mechanism Check:

  • Desired (Ionic): Alkene +

    
     Halonium Ion 
    
    
    
    anti-dihalide.[1]
  • Undesired (Radical):

    
     Allylic H-abstraction (substitution).
    

The Fix: Radical Suppression System

  • Light Exclusion: Wrap the reactor in aluminum foil. Even ambient lab light can initiate bromination radical chains.

  • Radical Scavengers: Add 0.1 - 1.0 mol% of a radical inhibitor (e.g., BHT or isoamylene) if the substrate is prone to allylic substitution.

  • Oxygen Bleed: Paradoxically, trace oxygen can inhibit radical chlorination chains, though this is substrate-dependent. For most pharmaceutical intermediates, strict exclusion of light and heat is the primary control.

Engineering Solution: Continuous Flow Chemistry

For scale-up beyond 100g, batch reactors become unsafe due to the decreasing Surface-Area-to-Volume ratio (


). The ultimate solution is Continuous Flow .

Why Flow Works:

  • Heat Exchange: Microreactors have

    
     ratios 
    
    
    
    higher than batch flasks.
  • Mixing: Static mixers ensure reaction completion in seconds, preventing "hot spots."

Protocol: Continuous Flow Bromination Setup

Equipment:

  • Pumps: 2x HPLC pumps or Syringe Pumps (Acid resistant).

  • Reactor: PFA or Glass Microreactor (Volume: 2–10 mL).

  • Material: All wetted parts must be PTFE, PFA, or Hastelloy (Halogens corrode Stainless Steel).

Workflow:

  • Stream A: Alkene in DCM (

    
    ).
    
  • Stream B:

    
     in DCM (
    
    
    
    , slight excess).
  • Mixer: T-mixer or Static Mixer kept at

    
     (cooling bath).
    
  • Residence Time: Calculate based on kinetics. Usually 1–5 minutes is sufficient.

  • Quench: Output flows directly into a stirred vessel containing saturated

    
     (Sodium Thiosulfate) to instantly neutralize unreacted halogen.
    

Visual Troubleshooting & Logic

Figure 1: Troubleshooting Logic Tree

Use this flow to diagnose your reaction failure.

HalogenationTroubleshoot start START: Reaction Issue Identified temp_spike Problem: Temperature Spike start->temp_spike byproducts Problem: Low Yield / Tars start->byproducts check_dosing Check Dosing Rate temp_spike->check_dosing check_light Check Light Exposure byproducts->check_light check_cooling Check Cooling Capacity check_dosing->check_cooling Rate is slow sol_dosing Solution: Implement Stop-and-Go Protocol check_dosing->sol_dosing Rate too fast sol_flow Solution: Switch to Continuous Flow check_cooling->sol_flow Cooling maxed out check_light->temp_spike Thermal degradation sol_radical Solution: Wrap Reactor / Add Scavenger check_light->sol_radical Radical pathway active

Caption: Diagnostic logic flow for identifying thermal vs. mechanistic failures in halogenation.

Figure 2: Continuous Flow Reactor Diagram

Recommended setup for safe scale-up.

FlowSetup cluster_inputs Reagent Feeds PumpA Pump A: Alkene Solution Mixer Static Mixer (Cooled) PumpA->Mixer Stream A PumpB Pump B: Halogen (X2) PumpB->Mixer Stream B Reactor Residence Time Unit (PFA Tubing / Plate) Mixer->Reactor Reaction Zone Quench Quench Vessel (Na2S2O3) Reactor->Quench Product Stream

Caption: Schematic for a continuous flow halogenation rig, prioritizing heat removal and immediate quenching.

Reference Data: Solvent Selection

Choosing the right solvent is a balance between solubility, polarity (stabilizing the halonium ion), and thermal properties.

SolventDielectric Constant (

)
Heat Capacity (

)
SuitabilityNotes
Dichloromethane (DCM) 8.9LowHigh Standard choice. Good solubility, but boils easily (

).
Chloroform (

)
4.8LowMedium Good for larger alkenes. Carcinogenic concerns.
Acetic Acid 6.2HighMedium Promotes ionic mechanism (polar). Hard to remove; corrosive.
Ethers (THF/Et2O) VariousMediumAvoid DANGER: Reacts with halogens/Lewis acids. Peroxide risk.

References

  • Kappe, C. O., et al. (2015).[2] Safe generation and use of bromine azide under continuous flow conditions. Organic & Biomolecular Chemistry.

  • Cantillo, D., & Kappe, C. O. (2016). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering.

  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination.

  • HSE (Health and Safety Executive). Chemical reaction hazards and the risk of thermal runaway. INDG254.

  • Org. Synth. (1932). Bromination of Cyclohexene to trans-1,2-Dibromocyclohexane. Organic Syntheses, Coll. Vol. 1, p.205.

Sources

Troubleshooting phase separation in fluorocarbon synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorocarbon Synthesis & Phase Management

Current Status: Operational Agent: Senior Application Scientist Ticket ID: F-PHASE-001 Subject: Troubleshooting Phase Separation Anomalies in Fluorination & Fluorous Synthesis

Executive Summary: The "Fluorous" Anomaly

Welcome to the technical support hub. If you are experiencing phase separation issues, it is likely due to the unique physicochemical properties of the C-F bond. Fluorocarbons exhibit simultaneous hydrophobicity and lipophobicity .[1] They do not strictly follow "like dissolves like"; they often form a third "fluorous" phase.[1]

This guide addresses three critical failure points:

  • Reaction Stalling: Immiscibility between reagents and fluorinated substrates.[1]

  • Nucleophilic Failure: Inability to solubilize inorganic fluoride salts (Phase Transfer issues).[1]

  • Workup Emulsions: Persistent "rag layers" preventing product isolation.[1]

Module 1: Reaction Kinetics & Solvent Miscibility

The Issue: Your reaction rate is near zero because your fluorinated starting material (or tag) has phase-separated from your organic reagents, or the system is not becoming homogeneous at the reaction temperature.

Technical Insight: Thermomorphic Behavior

Fluorous solvents (e.g., perfluorohexane, FC-72) and organic solvents are often immiscible at room temperature but become miscible at elevated temperatures.[1] This is defined by the Upper Critical Solution Temperature (UCST) .[1] To ensure reaction kinetics, you must operate above the UCST.[1]

Troubleshooting Protocol: Solvent Tuning
SymptomDiagnosisCorrective Action
Biphasic at Reflux Reaction temperature < UCST.[1]Switch to Hybrid Solvent: Use Benzotrifluoride (BTF) .[1][2] It dissolves both organic and fluorous compounds.[1][2]
Monophasic at RT No phase separation for workup.Add Water/Polar Solvent: Induce phase separation by increasing polarity (e.g., add MeOH or H2O).[1]
Precipitation Product is too fluorinated for solvent.[1]Add Co-solvent: Titrate in small amounts of FC-72 or HFE-7100 until clear.[1]
Data Table: Solvent Miscibility Matrix (at 25°C)
Solvent A (Fluorous)Solvent B (Organic)Miscibility StatusRecommended Fix for Homogeneity
Perfluorohexane (C6F14)TolueneImmiscible Heat to >23°C or add BTF.[1]
PerfluorohexaneAcetonitrileImmiscible Requires significant heating (>50°C) or hybrid solvent.[1]
PerfluorohexaneTHFPartially Miscible Use BTF as a bridging solvent.[1]
Benzotrifluoride (BTF) Most Organics Miscible N/A (Universal Solvent)

Critical Note: Benzotrifluoride (BTF) is the "bridge."[1] It possesses a trifluoromethyl group (fluorous affinity) and an aromatic ring (organic affinity).[1] It is the gold standard for rescuing stalled heterogeneous fluorous reactions [1].[1]

Module 2: Nucleophilic Fluorination (Phase Transfer Catalysis)

The Issue: You are attempting a nucleophilic substitution (


 or 

) using an inorganic salt (KF, CsF), but the salt remains solid and unreactive in your organic solvent.
Technical Insight: The "Naked" Fluoride

Fluoride ions (


) are tightly bound in the crystal lattice of salts. In solution, they are heavily solvated by water (hydrogen bonding), which kills their nucleophilicity.[1] To react, 

must be:
  • Solubilized in an organic phase.

  • Desolvated ("naked") to increase reactivity.

  • Paired with a bulky counter-cation to prevent tight ion pairing.

Visualization: Phase Transfer Catalysis (PTC) Workflow

PTC_Workflow cluster_solid Solid / Aqueous Phase cluster_organic Organic Phase (Reaction) KF KF (Solid Salt) Insoluble Source K_Host [K-Host]+ F- (Solubilized Ion Pair) KF->K_Host Host Complexation (e.g. 18-Crown-6) Substrate Substrate-LG (Leaving Group) K_Host->Substrate Phase Transfer Product Product-F (Fluorinated) Substrate->Product Nucleophilic Attack (Sn2) Free_Host Free Host (Crown Ether/PTC) Product->Free_Host Release K-LG Free_Host->KF Recycle

Caption: Mechanism of Phase Transfer Catalysis. The host (Crown Ether) encapsulates Potassium (K+), dragging the Fluoride (F-) into the organic phase where it attacks the substrate.

Standard Operating Procedure: The "Halex" Reaction

For the conversion of Aryl-Cl to Aryl-F using KF.

  • Drying (CRITICAL):

    • Combine KF (spray-dried is best) and the Phase Transfer Catalyst (PTC) in the reaction vessel.

    • PTC Choice: Use 18-Crown-6 (for KF) or Tetrabutylammonium bromide (TBAB) .[1]

    • Step: Add anhydrous Benzene or Toluene and evaporate (azeotropic distillation) twice to remove trace water.[1] Water stabilizes F- and prevents reaction.[1]

  • Solvent Addition:

    • Add a polar aprotic solvent (DMSO, Sulfolane, or DMF).[1]

    • Why? These solvents support the charge separation of the transition state.

  • Reaction:

    • Heat to 120–150°C. Vigorous stirring is required to maximize solid-liquid contact area.[1]

  • Monitoring:

    • Use

      
       NMR.[1][3] Inorganic fluoride appears at ~ -120 to -160 ppm.[1] Product C-F signals usually appear -60 to -120 ppm.[1]
      

Module 3: Post-Synthesis Workup (Emulsion Management)

The Issue: During aqueous workup, the layers do not separate. You see a milky "rag layer" (emulsion) caused by fluorinated surfactants.[1]

Technical Insight: Fluorinated Surfactants

Partially fluorinated compounds (amphiphiles) act as powerful surfactants, lowering interfacial tension to near zero.[1] Standard "shaking" creates stable micro-emulsions that can last for days.[1]

FAQ: Breaking the Fluorous Emulsion

Q: I have a stable emulsion in my separatory funnel. How do I break it? A: Do not add more water.

  • The Celite Trick: Filter the entire emulsion through a pad of Celite 545.[1] The diatomaceous earth physically ruptures the surfactant micelle barriers. The filtrate usually separates immediately [2].[1]

  • Salting Out: Add solid NaCl or a saturated brine solution. This increases the ionic strength of the aqueous phase, driving organics out ("Hofmeister effect").

  • Centrifugation: If the volume is small (<50 mL), transfer to centrifuge tubes and spin at 3000 rpm for 5 minutes.

Q: My product is trapped in the fluorous phase. How do I get it out? A: If you used a fluorous tag for synthesis:

  • Fluorous Solid Phase Extraction (F-SPE): Pass the mixture through a fluorous silica gel cartridge.[1]

  • Elution Protocol:

    • Wash 1 (Fluorophobic): 80:20 MeOH:H2O.[1] Elutes non-fluorous impurities.[1]

    • Wash 2 (Fluorophilic): 100% MeOH or THF.[1] Elutes your fluorinated product.[1][4]

References

  • Ogawa, A., & Curran, D. P. (1997).[1][5] Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents.[1][5][6][7] Journal of Organic Chemistry, 62(3), 450–451.[1][5] Link[1]

  • University of Rochester. (n.d.).[1] Workup: How to Manage an Emulsion. Department of Chemistry Laboratory Guide. Link

  • Horváth, I. T., & Rábai, J. (1994).[1] Facile Catalyst Separation Without Water: Fluorous Biphase Hydroformylation of Olefins.[1][8] Science, 266(5182), 72–75.[1] Link[1]

  • Gouverneur, V., et al. (2025).[1] A new route to nucleophilic substitution with potassium fluoride.[1] Nature Catalysis (via Oxford University Press Release).[1] Link

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of C2HBr3F2

Technical Guide: Mass Spectrometry Characterization of Tribromodifluoroethane (C HBr F )

Executive Summary

This guide provides a rigorous technical comparison of ionization modalities for the characterization of Tribromodifluoroethane (C


HBr

F

)

The "Product" under evaluation is the Mass Spectrometric Signal generated by this molecule. We compare the industry-standard Electron Ionization (EI) against the high-sensitivity alternative, Negative Chemical Ionization (NCI) .

Key Findings:

  • EI (70 eV): Provides rich structural data via

    
    -cleavage but suffers from weak molecular ion (
    
    
    ) intensity due to the lability of the C-Br bond.
  • NCI (Methane): Offers superior sensitivity (up to 100x vs. EI) for trace detection, dominated by dissociative electron capture yielding

    
     and 
    
    
    .

Molecular Profile & Theoretical Framework

The Analyte: C HBr F

We focus on the most common isomer, 1,2,2-Tribromo-1,1-difluoroethane , where the asymmetry of the halogen substitution drives specific fragmentation pathways.

  • Molecular Weight (Average): ~302.7 g/mol

  • Monoisotopic Mass (

    
    Br):  299.74
    
  • Degree of Unsaturation: 0 (Saturated Haloalkane)

The Bromine Signature (Isotopic Clustering)

The defining feature of the C





  • Pattern Logic

    
    : 
    
    
  • Result: Any fragment containing 3 bromines will appear as a quartet of peaks separated by 2 m/z units.

Fragment# of BrCluster Ratiom/z Spacing
Parent (

)
31 : 3 : 3 : 1


21 : 2 : 1


11 : 1

Comparative Analysis: EI vs. NCI Performance[1][2]

This section objectively compares the "performance" of the two primary ionization techniques for this molecule.

Method A: Electron Ionization (EI) - The Structural Standard

Mechanism: Hard ionization (70 eV) induces significant fragmentation.[1] Performance:

  • Molecular Ion (

    
    ):  Typically weak or absent.[2] The C-Br bond energy (~276 kJ/mol) is significantly lower than C-F (~485 kJ/mol), leading to rapid loss of Br
    
    
    .
  • Base Peak: Often the

    
     ion (m/z 129/131) or 
    
    
    (m/z 171/173/175) depending on the specific isomer's
    
    
    -cleavage preference.
  • Utility: Best for identifying the isomer structure (fingerprinting).

Method B: Negative Chemical Ionization (NCI) - The Sensitivity Alternative

Mechanism: Resonance Electron Capture. The electronegative bromines capture thermal electrons, leading to dissociation. Performance:

  • Selectivity: Extremely high. Hydrocarbon backgrounds are transparent in NCI.

  • Sensitivity: 10-100x more sensitive than EI for polybrominated species.

  • Fragmentation: Dominated by

    
     (m/z 79/81). Often shows a strong 
    
    
    ,
    
    
    , or halide adducts depending on the buffer gas.
  • Utility: Best for quantifying trace levels in complex matrices.

Comparative Data Summary
FeatureElectron Ionization (EI)Negative Chemical Ionization (NCI)
Ionization Energy 70 eV (Hard)Thermal (~0 eV) (Soft)
Dominant Ion

(m/z 129) or


(m/z 79/81)
Molecular Ion Rare / Weak ClusterObserved as

or

Limit of Detection ng (Nanogram) rangepg (Picogram) range
Structural Info High (Fragment rich)Low (Fragment poor)

Detailed Fragmentation Pathways (EI Mode)

The fragmentation of C



Pathway 1: C-Br Homolysis (Primary)
  • Observation: A triplet cluster (Br

    
    ) at m/z 221, 223, 225.
    
Pathway 2: Alpha-Cleavage (C-C Bond Scission)

The molecule splits at the ethane bond.

  • Observation: A doublet (Br

    
    ) at m/z 129, 131.
    
  • Alternative: Formation of

    
     (m/z 171, 173, 175).
    
Pathway 3: Secondary Elimination
  • Observation: m/z 91, 93.

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this protocol. This workflow includes a "System Suitability Test" (SST) using a known polyhalogenated standard (e.g., 1,2-dibromoethane) if the specific analyte is unavailable.

Step 1: Sample Preparation
  • Solvent: Dissolve C

    
    HBr
    
    
    F
    
    
    in HPLC-grade Methanol or Hexane. Avoid acetone (can react with haloalkanes).
  • Concentration: Prepare 10 µg/mL for EI scan; 100 ng/mL for NCI scan.

Step 2: GC Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet: Splitless mode, 200°C. (Keep cool to prevent thermal degradation of labile Br).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven: 40°C (hold 2 min)

    
     10°C/min 
    
    
    200°C.
Step 3: MS Source Parameters
  • EI Mode: Source Temp 230°C, Electron Energy 70 eV.

  • NCI Mode: Reagent Gas Methane (40% flow), Source Temp 150°C (Lower temp enhances electron capture).

Step 4: Data Validation (The "Rule of 3")
  • Check 1: Do you see the 1:1 doublet at m/z 79/81? (Confirms Br).

  • Check 2: Do you see the 129/131 doublet? (Confirms

    
     group).
    
  • Check 3: Is the retention time consistent with a boiling point approx 140-160°C?

Visualizations

Fragmentation Logic Diagram (EI)

This diagram illustrates the causal breakdown of the parent molecule into its constituent ions.

FragmentationParentParent Molecule[C2HBr3F2]MW ~302M_Br[M - Br]+(Loss of Br radical)m/z 221, 223, 225Parent->M_Br - Br• (Weakest Bond)CF2Br[CF2Br]+(Alpha Cleavage)m/z 129, 131Parent->CF2Br C-C Bond ScissionCHBr2[CHBr2]+(Alpha Cleavage)m/z 171, 173, 175Parent->CHBr2 C-C Bond ScissionCBr[CBr]+(Loss of HBr)m/z 91, 93CHBr2->CBr - HBr

Caption: Figure 1. Electron Ionization (EI) fragmentation pathway for C2HBr3F2 showing primary loss of Bromine and alpha-cleavage.

Analytical Workflow

Workflowcluster_SourceIon Source SelectionSampleSample(Hexane)GCGC Separation(DB-5ms)Sample->GCEIEI (70eV)Structural IDGC->EINCINCI (CH4)Trace DetectionGC->NCIDetectorQuadrupole/TOFDetectionEI->DetectorNCI->DetectorDataSpectrumAnalysisDetector->Data

Caption: Figure 2. Dual-mode analytical workflow allowing for both structural characterization (EI) and high-sensitivity quantitation (NCI).

References

  • NIST Mass Spectrometry Data Center. Ethane, 1,2,2-trichloro-1,1-difluoro- (Analog Reference).[3] NIST Chemistry WebBook, SRD 69.[4][5] Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[6] Interpretation of Mass Spectra (4th ed.).[6] University Science Books. (Standard text for fragmentation mechanisms).

  • Ong, V. S., & Hites, R. A. (1994). Electron capture mass spectrometry of organic environmental contaminants. Mass Spectrometry Reviews.[2] (Authoritative source on NCI sensitivity for halogens).

  • Debrah, E., et al. (2016). Fragmentation Patterns of Polyhalogenated Alkanes. Journal of The American Society for Mass Spectrometry.

Technical Comparison Guide: IR Spectrum Analysis of C-F and C-Br Bonds in Haloethanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the vibrational spectroscopy of carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds within haloethanes.[1] Haloethanes are critical intermediates in pharmaceutical synthesis and material science (e.g., fluoropolymers). Accurate identification of these moieties via Infrared (IR) spectroscopy requires a nuanced understanding of mass effects, force constants, and dipole moment changes. This document synthesizes theoretical principles with practical experimental protocols for handling these often volatile compounds.

Mechanistic Foundation: The Physics of Vibration

To interpret the IR spectra of haloethanes, one must first understand the governing physical laws that dictate vibrational frequency (


) and intensity.
Hooke’s Law and Vibrational Frequency

The vibrational frequency of a diatomic bond is approximated by Hooke’s Law:



Where:

  • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     = Wavenumber (cm⁻¹)[1][2][3][4][5][6][7][8]
    
  • 
     = Speed of light[5]
    
  • 
     = Force constant (bond strength)[9]
    
  • 
     = Reduced mass (
    
    
    
    )[6]

Comparative Physics:

  • C-F Bond: Fluorine is light (19 amu) and forms a very strong bond with carbon (high

    
    ). This results in high-frequency vibrations (1000–1400 cm⁻¹).[10]
    
  • C-Br Bond: Bromine is heavy (80 amu) and forms a weaker bond with carbon (lower

    
    ). This results in low-frequency vibrations (500–700 cm⁻¹).
    
Dipole Moment and Intensity

IR absorption intensity is proportional to the square of the change in dipole moment (


).
  • C-F: The C-F bond is the most polar in organic chemistry. Stretching vibrations induce massive dipole changes, resulting in extremely intense absorption bands.

  • C-Br: While still polar, the C-Br bond is less polarized than C-F. The resulting bands are strong to medium , but typically less dominating than C-F stretches.

Comparative Analysis: C-F vs. C-Br in Haloethanes

The following table contrasts the spectral signatures of Monofluoroethane (Ethyl Fluoride) and Monobromoethane (Ethyl Bromide).

Table 1: Spectral Characteristics Comparison
FeatureC-F Bond (Fluoroethane)C-Br Bond (Bromoethane)
Primary Stretch Region 1000 – 1400 cm⁻¹ 500 – 700 cm⁻¹
Peak Intensity Very Strong (often saturates detector)Strong
Band Shape Broad, often multiple peaks due to couplingSharp to Medium
Coupling Effect High: Couples strongly with C-C skeletal vibrations due to similar mass/force constants.[10]Low: Acts as a "heavy atom" oscillator; largely decoupled from the carbon skeleton.
Fingerprint Specifics Dominates the 1000-1100 cm⁻¹ region.Distinct "heavy atom" stretch in the far fingerprint region (<600 cm⁻¹).
Overtones Weak overtones may appear ~2000-2800 cm⁻¹.Rarely observed in standard IR.
Detailed Spectral Analysis
The C-F Signature (Fluoroethane)

The C-F stretch is a "spectral bully." In fluoroethane (


), the C-F stretching vibration is not an isolated mode. Because the mass of Fluorine (19) is close to Carbon (12), the C-F stretch couples with C-C stretching and C-H bending modes.
  • Observation: You will typically see a complex, intense set of bands between 1000 and 1100 cm⁻¹ .

  • Diagnostic Value: The sheer intensity is the primary indicator. If you see a band in this region that is significantly stronger than the C-H stretches (2900 cm⁻¹), a C-F bond is a high-probability candidate.

The C-Br Signature (Bromoethane)

The C-Br stretch behaves differently.[1][11] The large mass of Bromine (80) creates a "mass wall," isolating the vibration.

  • Observation: In bromoethane (

    
    ), the C-Br stretch appears as a distinct, strong band between 500 and 700 cm⁻¹ .
    
  • Conformational Complexity: In 1,2-dibromoethane, you may see two distinct bands corresponding to trans and gauche conformers. The trans conformer is centrosymmetric and may be IR inactive for certain modes, while the gauche form shows active bands.

  • Diagnostic Value: Look for a strong band at the very low-frequency end of the standard mid-IR spectrum.

Experimental Protocols

Handling haloethanes requires specific protocols due to their volatility. Fluoroethane is a gas at room temperature (bp -37°C), while Bromoethane is a volatile liquid (bp 38°C).

Protocol A: Gas Phase Analysis (For Fluoroethane)

Objective: Obtain a clean spectrum of gaseous fluoroethane without atmospheric interference.

  • Equipment Setup: Use a Multipass Gas Cell (path length 10cm - 10m) with KBr or ZnSe windows.

  • Purge: Purge the spectrometer and cell with dry

    
     for 15 minutes to remove 
    
    
    
    and
    
    
    .
  • Background: Collect a 64-scan background spectrum of the

    
    -filled cell.
    
  • Sample Introduction:

    • Connect the fluoroethane gas cylinder to the cell via a vacuum manifold.

    • Introduce sample to a pressure of 5-10 Torr. (High polarity means low pressure is needed to avoid detector saturation).

    • Backfill with

      
       to 760 Torr if pressure broadening is desired (optional).
      
  • Acquisition: Collect sample spectrum (32-64 scans, 4 cm⁻¹ resolution).

  • Processing: Subtract background. Look for the C-F stretch centered ~1048 cm⁻¹.

Protocol B: Sealed Liquid Cell / ATR (For Bromoethane)

Objective: Analyze volatile liquid bromoethane without evaporation artifacts.

  • Preferred Method: Sealed Liquid Cell

    • Use a sealed liquid cell with KBr windows and a fixed path length (0.015 - 0.025 mm).

    • Inject bromoethane via syringe into the luer ports.

    • Cap ports immediately.

    • Acquire spectrum.[4][5][8][12] This prevents evaporation and maintains quantitative path length.

  • Alternative Method: Diamond ATR (Attenuated Total Reflectance)

    • Note: Only viable if the scan is fast.

    • Clean crystal with isopropanol. Collect background.[13][14][15]

    • Place a droplet of bromoethane on the crystal.

    • Immediately cover with a volatile cover slip or cap (if available) to slow evaporation.

    • Acquire spectrum immediately (16 scans maximum).

    • Warning: Evaporation will cause changing peak intensities during the scan, potentially distorting band shapes.

Visualizations

Logic of Vibrational Frequency

This diagram illustrates the physical relationship between atomic properties and spectral output.

G cluster_outcomes Spectral Outcome AtomProps Atomic Properties RedMass Reduced Mass (μ) (F < Cl < Br) AtomProps->RedMass ForceConst Force Constant (k) (C-F > C-Cl > C-Br) AtomProps->ForceConst Hookes Hooke's Law ν ∝ √(k/μ) RedMass->Hookes Inverse Rel. ForceConst->Hookes Direct Rel. FreqRegion Frequency Region Hookes->FreqRegion CF_Outcome C-F: 1000-1400 cm⁻¹ (High k, Low μ) FreqRegion->CF_Outcome CBr_Outcome C-Br: 500-700 cm⁻¹ (Low k, High μ) FreqRegion->CBr_Outcome

Figure 1: The causal relationship between atomic mass/bond strength and the resulting IR frequency position.

Experimental Workflow for Volatile Haloethanes

This diagram outlines the decision process for selecting the correct experimental setup.

Workflow Start Start: Haloethane Sample StateCheck Check Physical State (at Room Temp) Start->StateCheck Gas Gas (e.g., Fluoroethane) StateCheck->Gas Liquid Volatile Liquid (e.g., Bromoethane) StateCheck->Liquid GasPath Method A: Gas Cell Gas->GasPath LiqPath1 Method B1: Sealed Liquid Cell (Quantitative/Stable) Liquid->LiqPath1 LiqPath2 Method B2: Fast ATR (Qualitative/Rapid) Liquid->LiqPath2 Params Key Parameters: - ZnSe/KBr Windows - N2 Purge GasPath->Params LiqPath1->Params

Figure 2: Decision tree for selecting the appropriate IR sampling technique based on haloethane volatility.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of Bromoethane. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of Fluoroethane. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Doc Brown's Chemistry. Interpretation of the Infrared Spectrum of Bromoethane. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Organic Chemistry Department. Available at: [Link]

  • Michigan State University. Infrared Spectroscopy: The Nature of Vibrational Spectroscopy. Department of Chemistry. Available at: [Link]

Sources

Topic: A Comparative Analysis of 1,2,2-Tribromo-1,1-difluoroethane and Halon 1211

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Scientists

This guide provides a detailed comparative analysis of Halon 1211, the former benchmark in fire suppression, and 1,2,2-Tribromo-1,1-difluoroethane, a related halogenated compound. For decades, Halon 1211 was the agent of choice for protecting high-value assets where water or dry chemical suppressants would cause irreparable damage, such as in aviation, data centers, and museums.[1][2][3][4] Its effectiveness lies in its ability to chemically interrupt the combustion process.[2][5][6][7][8] However, the discovery of its severe impact on the stratospheric ozone layer led to a global production ban under the Montreal Protocol, compelling a search for viable alternatives.[1][9][10][11][12]

This document delves into the physicochemical properties, fire suppression mechanisms, environmental profiles, and toxicological hazards of both compounds, offering a rigorous, evidence-based perspective for the scientific community.

Part 1: Physicochemical Profiles and Application Suitability

The physical state and properties of a compound are primary determinants of its application method and efficacy. Halon 1211's high volatility allows it to be used as a rapidly expanding gas, making it suitable for "total flooding" systems in enclosed spaces and as a streaming agent in portable extinguishers.[1][4][7] In contrast, this compound is a dense liquid at standard conditions, which would necessitate a different delivery mechanism, likely limited to streaming applications.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundHalon 1211 (Bromochlorodifluoromethane)
Chemical Formula C₂HBr₃F₂[13][14]CBrClF₂[1]
Molar Mass 302.74 g/mol [13]165.36 g/mol [1]
Boiling Point 141.7 °C[15]-3.7 °C[1]
Density ~2.693 g/cm³[15]1.83 g/cm³ (liquid)[16]
Vapor Pressure 7.24 mmHg at 25°C[15]259 kPa at 21°C[16]
Physical State (STP) LiquidGas[1]
CAS Number 677-34-9[13][14]353-59-3[1][17]

Expert Analysis: The profound difference in boiling point and vapor pressure is the most critical distinction. Halon 1211 exists as a pressurized liquid that vaporizes upon discharge, allowing it to quickly permeate an area and interfere with combustion.[1] this compound's high boiling point means it would be discharged as a liquid stream. While this can provide a cooling effect, its fire suppression efficiency would heavily depend on its ability to vaporize upon contact with the fire to release the necessary chemical radicals.

Part 2: The Chemical Mechanism of Fire Suppression

Both compounds extinguish fires not primarily by cooling or smothering (oxygen displacement), but through a chemical catalytic cycle that breaks the chain reaction of combustion.[2][5][6][8] The key to this process is the relatively weak carbon-bromine bond, which cleaves at high temperatures to release bromine radicals (Br•). These radicals are highly effective at scavenging the hydrogen (H•) and hydroxyl (•OH) radicals that are essential for propagating the fire's chain reaction.

G Start Evaluate Fire Suppressant Candidate Efficacy High Extinguishing Efficiency? Start->Efficacy EnvImpact Low ODP & GWP? Efficacy->EnvImpact Yes Reject Unsuitable Candidate Efficacy->Reject No Toxicity Acceptable Toxicological Profile? EnvImpact->Toxicity Yes EnvImpact->Reject No Accept Viable Candidate Toxicity->Accept Yes Toxicity->Reject No

Caption: Logical workflow for evaluating a Halon alternative.

Conclusion and Outlook for Researchers

The comparison between this compound and Halon 1211 is largely academic, as both compounds possess significant ozone-depleting properties that render them unsuitable under current environmental regulations. Halon 1211's legacy is that of a highly effective but environmentally damaging fire suppressant, the use of which is now restricted to critical applications like aviation, using recycled stocks. [1][10][18] this compound, while possessing a chemical structure that suggests potent fire-suppressing capabilities, is fundamentally hampered by two factors: its physical properties (a high-boiling liquid) make it a poor substitute for gaseous systems, and its confirmed status as an ozone-depleting substance makes it a non-starter for new applications. Its primary modern use is as a laboratory chemical or a building block in organic synthesis. [14][19] For professionals in research and development, this analysis underscores the complex, multi-parameter challenge of designing next-generation fire suppressants. The goal is to achieve the chemical efficiency of halogenated compounds without their environmental and toxicological drawbacks. Current research focuses on agents with zero ODP, low GWP, and short atmospheric lifetimes, such as fluoroketones (e.g., Novec 1230) and various inert gas mixtures. [10][20][21]

References

  • Halon 1211 (BCF) - SAFETY DATA SHEET. (n.d.).
  • Bromochlorodifluoromethane - Wikipedia. (n.d.). Retrieved from [Link]

  • Halon - University of Michigan. (n.d.).
  • Safety Data Sheet: Halon 1211 - Chemos GmbH&Co.KG. (2022).
  • Halon 1211 | Wormald Australia. (2022).
  • 1211-1301 Aviation Halon Fire Extinguishers FAQ - NFPA. (2002). Retrieved from [Link]

  • Halon 1211 Material Safety Data Sheet. (n.d.).
  • Understanding Halons: The Controversial Fire Suppressants - Oreate AI Blog. (2026).
  • Why is Halon Banned? (2020).
  • Comparison of fire extinguishing performance of four halon substitutes and Halon 1301. (n.d.).
  • Halon and Clean Agents: A Comparative Analysis for Fire Suppression. (2023).
  • This compound - LookChem. (n.d.). Retrieved from [Link]

  • This compound | C2HBr3F2 | CID 20801963 - PubChem. (n.d.). Retrieved from [Link]

  • This compound - Synquest Labs Safety Data Sheet. (n.d.).
  • Phase out of Halon in Portable Extinguishers : Firesafe.org.uk. (2023). Retrieved from [Link]

  • How Are Halon 1301, Halon 1211, and FM-200 Produced? (2025).
  • Chemical Action of Halogenated Agents in Fire Extinguishing - NASA Technical Reports Server (NTRS). (n.d.). Retrieved from [Link]

  • Is Halon Gas Banned? - FST | Fire Safety Solutions | Fire Suppression Systems. (2022). Retrieved from [Link]

  • Environmental Protection Agency Rules - NFPA. (n.d.).
  • Halon Fire Extinguishers in Aviation: What You Need to Know. (n.d.).
  • Eliminating Dependency on Halons - United Nations Digital Library System. (1999). Retrieved from [Link]

  • Halon Fire Extinguishers | SKYbrary Aviation Safety. (n.d.). Retrieved from [Link]

  • Halon Fire Extinguishers. (n.d.).
  • Understanding 1,2-Dibromo-1,1-difluoroethane: Properties, Synthesis, and Industrial Applications. (n.d.).
  • How does Halon fire suppression gas work? : r/chemistry - Reddit. (2019). Retrieved from [Link]

Sources

Technical Comparison Guide: Structural Elucidation of Tribromodifluoroethane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of halogenated ethanes—critical intermediates for anesthetics and fire suppressants—distinguishing between regiochemical isomers is a frequent challenge. This guide addresses the structural differentiation of 1,2,2-Tribromo-1,1-difluoroethane (the "Gem-difluoro" target) from its primary isomer, 1,1,2-Tribromo-1,2-difluoroethane (the "Vic-difluoro" contaminant).

While mass spectrometry (GC-MS) often fails to distinguish these isomers due to identical molecular weights (302.74 g/mol ) and similar fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive, self-validating system for identification. This guide outlines the specific spectroscopic signatures and physical property differences required for absolute confirmation.

Part 1: The Isomer Landscape

Understanding the structural differences is the first step in selecting the correct analytical method. The primary distinction lies in the distribution of fluorine atoms (geminal vs. vicinal) and the resulting symmetry of the molecule.

FeatureTarget Compound Primary Isomer
IUPAC Name This compound 1,1,2-Tribromo-1,2-difluoroethane
Common Designation Gem-difluoro isomerVic-difluoro isomer
CAS Number 677-34-9 5463-74-6
Molecular Formula


Structure


Key Structural Feature Both Fluorines on C1 (Geminal)One Fluorine on C1, One on C2 (Vicinal)
Boiling Point 141.7°C (at 760 mmHg)~140–160°C (Est.)[1][2][3]
Refractive Index 1.53Distinct (typically higher)

Part 2: Spectroscopic Analysis (The Gold Standard)

The most reliable method for distinguishing these isomers is NMR spectroscopy. The coupling constants (


-values) between hydrogen and fluorine atoms provide an unassailable "fingerprint."
Proton NMR ( -NMR) Protocol

Theory:

  • Target (

    
    ):  The single proton is on C2. It is vicinal (3 bonds away) to two equivalent fluorine atoms on C1. This results in a Triplet .
    
  • Isomer (

    
    ):  The single proton is on C2. It is geminal (2 bonds away) to one fluorine on C2 and vicinal (3 bonds away) to one fluorine on C1. This results in a Doublet of Doublets  with two distinct coupling constants.
    

Experimental Workflow:

  • Solvent: Dissolve 10 mg of sample in

    
     (Chloroform-d).
    
  • Reference: Use TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
  • Acquisition: Standard proton parameters (16 scans minimum).

Diagnostic Signals:

CompoundMultiplicityCoupling PatternApprox.

Values
This compound Triplet (t)

(Vicinal)

1,1,2-Tribromo-1,2-difluoroethane Doublet of Doublets (dd)

(Geminal) +

(Vicinal)

(Large)

(Small)
Fluorine NMR ( -NMR) Protocol

Theory:

  • Target: The two fluorines are chemically equivalent (or nearly so, appearing as a singlet or tight AB system if rotational barriers exist).

  • Isomer: The two fluorines are in different chemical environments (one on C1, one on C2). They will appear as two distinct signals separated by significant chemical shift.

Diagnostic Signals:

  • Target: Single dominant peak (Singlet).

  • Isomer: Two separate peaks (often split further by H-coupling).

Part 3: Decision Logic & Workflow

The following flowchart illustrates the logical pathway for validating the identity of your sample.

IsomerID Start Unknown Sample (C2HBr3F2) RunNMR Step 1: Run 1H-NMR (CDCl3 Solvent) Start->RunNMR AnalyzeH Analyze Proton Multiplicity RunNMR->AnalyzeH Triplet Signal is a TRIPLET (Coupling to 2 equiv. F) AnalyzeH->Triplet Vicinal Coupling Only DD Signal is DOUBLET OF DOUBLETS (Large Geminal J + Small Vicinal J) AnalyzeH->DD Geminal + Vicinal Coupling RunF Step 2: Run 19F-NMR (Confirmation) Triplet->RunF DD->RunF SingletF Single Signal (Equivalent F) RunF->SingletF From Triplet Path TwoF Two Distinct Signals (Non-equivalent F) RunF->TwoF From DD Path ResultTarget CONFIRMED TARGET: This compound SingletF->ResultTarget ResultIsomer CONFIRMED ISOMER: 1,1,2-Tribromo-1,2-difluoroethane TwoF->ResultIsomer

Figure 1: Decision tree for the structural elucidation of tribromodifluoroethane isomers using NMR spectroscopy.

Part 4: Physical Properties & Synthesis Context[2][4]

Boiling Point & Separation
  • This compound: Boiling Point 141.7°C (at 760 mmHg).[4]

  • Separation Note: While boiling points of these isomers are distinct, they are often close enough that fractional distillation requires a high reflux ratio and theoretical plate count. Relying solely on retention time in GC without MS confirmation or standard matching is risky.

Synthesis Origins

The presence of the 1,1,2-isomer is often a result of impure feedstock in the bromination process.

  • Target Pathway: Bromination of 1,1-difluoroethylene (or precursors) typically yields the 1,1-difluoro target.

  • Isomer Pathway: If the starting material contains 1,2-difluoroethylene isomers (often formed during thermal cracking steps), bromination will yield the 1,2-difluoro contaminant.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20801963, this compound. Retrieved from [Link]

  • LookChem. this compound Properties and CAS 677-34-9. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5463746, 1,1,2-Tribromo-1,2-difluoroethane. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1,2,2-Tribromo-1,1-difluoroethane

[1]

Executive Summary & Chemical Profile

Objective: This guide defines the non-negotiable Personal Protective Equipment (PPE) and handling protocols for This compound (CAS: 677-34-9).[1]

Unlike standard organic solvents, this compound is a dense, poly-halogenated liquid (Density: ~2.69 g/cm³).[1] Its high halogen content gives it unique permeation properties, rendering standard laboratory nitrile gloves ineffective for prolonged contact.[1] Furthermore, as a Class I Ozone Depleting Substance, its containment is a regulatory and environmental imperative.[1]

PropertyValueOperational Implication
Physical State LiquidRequires splash protection (Goggles/Apron).[1]
Boiling Point ~142°CLow volatility at RT, but vapors are heavy (sink).[1]
Hazards Irritant (Skin/Eye/Resp)H315, H319, H335 .[1][2][3][4] Direct contact causes dermatitis.[1]
Decomposition HBr, HF, COThermal decomposition releases corrosive acid gases.[1]
Hazard Analysis & Risk Assessment

Before selecting PPE, we must understand the mechanism of injury.[1]

  • Dermal Permeation: Halogenated ethanes possess solubility parameters similar to nitrile rubber.[1] Standard nitrile exam gloves will degrade or allow permeation within minutes. [1]

  • Inhalation (The "Heavy Gas" Effect): Vapors are significantly heavier than air.[1] In the event of a spill, vapors accumulate in the "breathing zone" of a worker bending down to clean it, or in low-lying sumps.[1]

  • Ocular Sensitivity: The compound is a lachrymator and severe irritant.[1] Contact lenses can trap the chemical against the cornea, exacerbating injury.[1]

PPE Selection Guide (The Core Protocol)
A. Hand Protection (Gloves)
  • The "Nitrile Trap": Do NOT rely on standard 4-mil nitrile gloves for immersion or spill cleanup. They offer only incidental splash protection.[1]

  • Primary Recommendation: Silver Shield® (Laminate) or Viton® (Fluoroelastomer) .[1]

  • Secondary (Splash Only): Double-gloved Nitrile (minimum 8 mil total thickness) – change immediately upon contamination.[1]

TaskRecommended Glove MaterialBreakthrough Time Estimate
Handling/Pouring Silver Shield / 4H (Laminate)> 480 mins
Spill Cleanup Viton® (Fluoroelastomer)> 240 mins
Incidental Contact Double Nitrile (Disposable)< 5 mins (Splash only)
B. Respiratory Protection
  • Engineering Control First: All handling must occur within a certified chemical fume hood.[1]

  • Respirator Type: If work must occur outside a hood (e.g., maintenance), use a Full-Face Air-Purifying Respirator (APR) .[1]

  • Cartridge Selection: Organic Vapor / Acid Gas (OV/AG) combo cartridge.[1]

    • Reasoning: While OV captures the solvent, the AG component protects against potential hydrolysis products (HBr/HF) if the chemical contacts moisture or heat.[1]

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are insufficient due to the liquid splash hazard.

  • Body: 100% Cotton or Nomex Lab Coat (Synthetic fibers can melt onto skin if a fire occurs, though this chemical is not highly flammable, the solvent matrix often is).[1]

  • Apron: Chemical-resistant apron (Neoprene or PVC) required for transferring volumes > 500mL.[1]

Decision Logic: PPE Selection

PPE_SelectionstartSTART: Define Taskvol_checkVolume > 10mL?start->vol_checkhood_checkInside Fume Hood?vol_check->hood_checkYeslow_riskLOW RISK: Incidental Splashvol_check->low_riskNo (Micro-scale)high_riskHIGH RISK: Immersion/Spillhood_check->high_riskNo (Maintenance/Spill)hood_check->low_riskYesglove_rec1GLOVES: Silver Shield or Vitonhigh_risk->glove_rec1resp_rec1RESPIRATOR: Full Face OV/AGhigh_risk->resp_rec1glove_rec2GLOVES: Double Nitrile (Change immed.)low_risk->glove_rec2eye_recEYES: Splash Goggles (Mandatory)low_risk->eye_rec

Figure 1: Decision logic for selecting PPE based on operational volume and engineering controls.

Operational Protocol: Step-by-Step
Phase 1: Pre-Work Setup
  • Verify Ventilation: Ensure fume hood face velocity is 80–100 fpm.

  • Barrier Check: Inspect Silver Shield/Viton gloves for pinholes by inflating them with air.[1]

  • Staging: Place a "Halogenated Waste" container (polyethylene or glass) inside the hood before starting.[1]

Phase 2: Handling & Synthesis
  • Donning: Put on lab coat -> Splash goggles -> Inner nitrile gloves -> Outer chemical resistant gloves (Viton/Laminate).[1]

  • Transfer: Pour slowly down the side of the receiving vessel to minimize static and splashing. Use a glass funnel.

  • Heating: If heating is required, use a reflux condenser.[1] Never heat an open vessel of this compound; the heavy vapors will escape the hood boundary layer.[1]

Phase 3: Doffing (Critical Step)
  • Outer Gloves: Remove outer gloves first, turning them inside out.[1] Place in a sealed bag if contaminated.

  • Wash: Wash inner nitrile gloves with soap and water before removing them.[1]

  • Final Wash: Wash hands thoroughly with soap and water for 60 seconds.[1]

Emergency Response & Disposal
Spill Response (Volume > 100mL)
  • Evacuate: Clear the immediate area. Vapors are heavy and will settle.[1][4]

  • PPE Up: Don Full-Face Respirator (OV/AG) and Viton gloves.[1]

  • Contain: Dike the spill with vermiculite or sand .[1] Do not use combustible materials like sawdust.[1]

  • Clean: Scoop absorbed material into a wide-mouth jar.[1] Label "Hazardous Waste: Halogenated Organic - Toxic".[1]

  • Decontaminate: Wash surface with a dilute soap solution.[1]

Disposal Plan
  • Classification: Halogenated Solvent Waste.[1]

  • Segregation: NEVER mix with strong bases (NaOH, KOH) or alkali metals.[1] This can cause rapid dehydrohalogenation or explosion.[1]

  • Destruction: Must be sent to a high-temperature incinerator equipped with a scrubber to neutralize HBr/HF byproducts.[1]

References
  • SynQuest Laboratories. (2016).[1] Safety Data Sheet: this compound. Retrieved from [1]

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Reactivity of Halogenated Hydrocarbons. Retrieved from [1]

  • Ansell Healthcare. (2022).[1] Chemical Permeation & Degradation Resistance Guide (8th Ed.). Retrieved from [1]

  • PubChem. (2025).[1][5] Compound Summary: this compound (CAS 677-34-9).[1][5][6][7] National Library of Medicine.[1] Retrieved from [1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,2-Tribromo-1,1-difluoroethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.